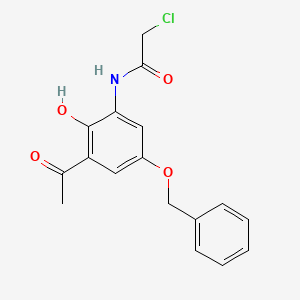

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-hydroxy-5-phenylmethoxyphenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-11(20)14-7-13(23-10-12-5-3-2-4-6-12)8-15(17(14)22)19-16(21)9-18/h2-8,22H,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDPIAJWSLRZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide typically involves multiple steps. One common method includes the following steps:

Formation of the Hydroxyphenyl Intermediate: The initial step involves the acetylation of a hydroxyphenyl compound to introduce the acetyl group.

Introduction of the Benzyloxy Group: The hydroxy group is then protected by converting it into a benzyloxy group through a benzylation reaction.

Chloroacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The chloroacetamide group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide exhibits significant antimicrobial properties. In a study focusing on a series of N-(substituted phenyl)-2-chloroacetamides, including this compound, the following findings were observed:

- Antibacterial Efficacy : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing less efficacy against Gram-negative bacteria like Escherichia coli .

- Quantitative Structure-Activity Relationship (QSAR) : The biological activity was correlated with the structural characteristics of the compounds, suggesting that modifications to the phenyl ring can enhance activity against specific microbial strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less Effective |

| Candida albicans | Moderately Effective |

Medicinal Chemistry

The compound is also being explored for its potential as a therapeutic agent due to its unique chemical structure. It is classified under protein-degrading building blocks and is being studied for various biological activities:

- Inhibition Mechanisms : Initial research suggests that it may interact with specific molecular targets involved in cellular processes, potentially leading to therapeutic applications .

- Synthesis of Analogues : The compound serves as a precursor for synthesizing more complex organic molecules, which may possess enhanced biological activities or improved pharmacokinetic profiles .

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis:

- Synthesis Pathways : It can be employed in the synthesis of various derivatives by modifying the chloroacetamide moiety or the phenolic part of the molecule, thus expanding its applicability in drug development .

- Chemical Properties : The molecular formula indicates that it has suitable properties for further chemical modifications, making it a valuable building block in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Screening : A comprehensive screening of twelve newly synthesized analogues revealed that compounds with halogenated substituents exhibited superior antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .

- Structural Modifications : Research indicated that altering substituents on the phenyl ring significantly impacted the biological activity, underscoring the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs:

Key Observations:

Crystallographic and Intermolecular Interaction Comparisons

- The benzyloxy group may participate in C-H···π interactions .

- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide : Forms centrosymmetric dimers via C-H···O contacts (distance < sum of van der Waals radii). The chloroacetamide group adopts a planar configuration with an N-C-C-Cl torsion angle of -12.1° , influencing reactivity.

- N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide : Lacks hydroxyl/acetyl groups, reducing hydrogen-bonding capacity.

Physicochemical Properties

Biological Activity

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications, particularly focusing on its antimicrobial and anti-inflammatory effects.

- Molecular Formula : C₁₇H₁₆ClNO₄

- Molecular Weight : 333.77 g/mol

- CAS Number : 1799412-36-4

- Density : 1.3 g/cm³

- Boiling Point : 534.9 °C at 760 mmHg

- LogP : 4.32, indicating moderate lipophilicity which enhances its ability to permeate biological membranes .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the chloroacetamide moiety to a substituted phenolic compound. This process often employs asymmetric catalysis to enhance yield and selectivity towards desired enantiomers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. The compound's structure suggests that it may exhibit significant activity against various pathogens:

- Tested Pathogens :

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Candida albicans

In a comparative study of newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated substituents showed enhanced efficacy against Gram-positive bacteria due to their increased lipophilicity, which facilitates membrane penetration .

| Compound Name | Antimicrobial Activity | Effective Against |

|---|---|---|

| This compound | Moderate to High | S. aureus, MRSA |

| N-(4-Chlorophenyl)-2-chloroacetamide | High | S. aureus, MRSA |

| N-(3-Bromophenyl)-2-chloroacetamide | Moderate | E. coli, C. albicans |

Anti-inflammatory Activity

The structural characteristics of this compound suggest potential anti-inflammatory properties. Similar compounds in the benzoxazinone class have been documented for their ability to inhibit inflammatory pathways, making this compound a candidate for further pharmacological investigation .

Case Studies and Research Findings

-

Antimicrobial Screening :

A study evaluated several chloroacetamides for their antimicrobial properties using standard testing methods against common pathogens. The results indicated that compounds with specific substitutions showed varying degrees of effectiveness, with this compound demonstrating promising results against Gram-positive strains . -

Structure-Activity Relationship (SAR) :

Research into the SAR of chloroacetamides has revealed that modifications in the phenolic ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency by improving the compound's ability to disrupt bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, such as substitution under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives), followed by reduction (e.g., iron powder in acidic media) and condensation with chloroacetic acid derivatives . Key variables include pH, temperature, and catalyst selection. For example, alkaline conditions favor nucleophilic substitution, while acidic reduction minimizes byproduct formation. Yield optimization may require iterative adjustments to stoichiometry and solvent polarity .

Q. How can spectroscopic and crystallographic techniques elucidate the structure of this compound?

- Methodology :

- FTIR : Identify functional groups (e.g., acetyl C=O at ~1680 cm⁻¹, phenolic O–H at ~3200 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., dihedral angles between aromatic rings, as in related chloroacetamides ).

- NMR : Assign protons (e.g., benzyloxy CH₂ at δ 4.8–5.2 ppm) and carbons (e.g., chloroacetamide C=O at δ 165–170 ppm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Data :

- Melting point : 155–156°C (similar to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide derivatives) .

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to acetamide and hydroxyl groups.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store anhydrous at −20°C .

Advanced Research Questions

Q. How do electronic properties (HOMO-LUMO, MESP) influence reactivity in this compound?

- Methodology : Computational studies (DFT, Gaussian) predict electrophilic/nucleophilic sites. For example, HOMO localization on the benzyloxy group suggests susceptibility to electrophilic substitution, while LUMO near the chloroacetamide indicates nucleophilic attack sites . MESP maps can highlight charge distribution for docking studies .

Q. What strategies resolve contradictions in crystallographic data for structurally similar acetamides?

- Case Study : In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, hydrogen bonding (N–H···O) stabilizes packing, but variations in dihedral angles (e.g., 60.5° vs. 55° in analogs) arise from substituent steric effects. Refinement protocols (e.g., riding models for H-atoms) improve accuracy .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Approach :

- Core modifications : Replace benzyloxy with bulkier groups (e.g., naphthyl) to enhance hydrophobic interactions .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve metabolic stability, as seen in related antitumor agents .

- Bioisosteres : Replace chloroacetamide with cyanoacetamide to modulate toxicity (patent data suggests similar synthetic feasibility) .

Q. What experimental and computational methods validate polymorphism in solid-state forms?

- Methods :

- PXRD : Compare diffraction patterns of recrystallized batches (e.g., toluene vs. ethanol solvents) .

- DSC/TGA : Monitor thermal transitions (melting, decomposition) to identify polymorphic phases .

- Molecular dynamics simulations : Predict lattice energy differences between polymorphs .

Q. How does hydrogen bonding in crystal packing affect solubility and dissolution rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.